molecular formula C10H18N2O3 B2517638 2-(1-amino-4-acetamidocyclohexyl)acetic acid CAS No. 1674390-03-4

2-(1-amino-4-acetamidocyclohexyl)acetic acid

Cat. No.: B2517638
CAS No.: 1674390-03-4
M. Wt: 214.265
InChI Key: VJCHFFFQNMWCGR-UHFFFAOYSA-N
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Description

2-(1-amino-4-acetamidocyclohexyl)acetic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexyl ring substituted with an amino group and an acetamido group, along with an acetic acid moiety. Its structural complexity allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-amino-4-acetamidocyclohexyl)acetic acid typically involves multi-step organic reactions. One common method starts with the cyclohexylamine, which undergoes acetylation to introduce the acetamido group. This intermediate is then subjected to further reactions to introduce the acetic acid moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize costs. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures that the compound is produced at a consistent quality suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-(1-amino-4-acetamidocyclohexyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted cyclohexyl derivatives .

Scientific Research Applications

2-(1-amino-4-acetamidocyclohexyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(1-amino-4-acetamidocyclohexyl)acetic acid exerts its effects is primarily through its interaction with specific molecular targets. The amino and acetamido groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can participate in enzymatic reactions, altering metabolic pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-amino-4-cyclohexyl)acetic acid
  • 2-(1-amino-4-methylcyclohexyl)acetic acid
  • 2-(1-amino-4-ethylcyclohexyl)acetic acid

Uniqueness

What sets 2-(1-amino-4-acetamidocyclohexyl)acetic acid apart from similar compounds is the presence of both the amino and acetamido groups on the cyclohexyl ring. This dual functionality allows it to participate in a broader range of chemical reactions and enhances its potential biological activity. The acetamido group, in particular, can modulate the compound’s interaction with biological targets, making it a valuable scaffold for drug development .

Biological Activity

2-(1-amino-4-acetamidocyclohexyl)acetic acid, with the molecular formula C10H18N2O3 and a molecular weight of 214.26 g/mol, is a compound notable for its potential biological activities. Its unique structure, featuring a cyclohexane ring substituted with an amino group and an acetamido group, suggests diverse interactions within biological systems. This article explores its biological activity, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The structure of this compound is characterized by the following features:

  • Cyclohexane ring : Provides a hydrophobic environment that may influence receptor interactions.
  • Amino group : Potentially interacts with neurotransmitter receptors.
  • Acetamido group : May enhance solubility and bioavailability.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of neurological disorders. Its potential therapeutic effects are attributed to its ability to interact with various biological targets, including neurotransmitter receptors involved in mood regulation and cognitive functions.

While specific mechanisms of action remain largely undocumented, it is hypothesized that the compound may influence neurotransmission pathways by:

  • Binding to neurotransmitter receptors.
  • Modulating enzyme activities related to metabolic pathways.

Research Findings

Several studies have investigated the interactions of this compound with biological systems:

  • Neurotransmitter Interaction : Preliminary studies suggest that this compound may modulate signaling pathways related to neurotransmission, potentially offering therapeutic benefits for mood disorders.
  • Metal Ion Complexation : The compound's ability to form complexes with metal ions has been explored for its implications in drug delivery systems.
  • Comparison with Similar Compounds : A comparative analysis highlights the uniqueness of this compound against other structurally similar compounds:
    Compound NameStructure FeaturesUnique Aspects
    2-Amino-3-(4-tert-butylphenyl)propanoic acidContains an aromatic ringKnown for its role as an analgesic
    3-Amino-5-methylcyclohexaneacetic acidFeatures a methyl group on the ringExhibits anti-inflammatory properties
    4-Acetamidobutanoic acidStraight-chain structureUsed in peptide synthesis
    2-(1-Amino-4-tert-butylcyclohexyl)acetic acidSimilar cyclohexane structureKnown for enhanced solubility and bioavailability

Synthesis Methods

Various synthesis methods have been reported for producing this compound, providing flexibility for modifications aimed at enhancing its properties. Key methods include:

  • Amidation reactions : Utilizing acetamide derivatives.
  • Cyclization processes : Forming the cyclohexane structure through specific reagents.

Applications

The potential applications of this compound in medicinal chemistry are broad, including:

  • Therapeutic agent development : Particularly for neurological disorders.
  • Drug delivery systems : Leveraging its metal ion complexation capabilities.

Properties

IUPAC Name

2-(4-acetamido-1-aminocyclohexyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-7(13)12-8-2-4-10(11,5-3-8)6-9(14)15/h8H,2-6,11H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCHFFFQNMWCGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC(CC1)(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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